molecular formula C12H13N5O B14568764 N-Ethyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea CAS No. 61310-19-8

N-Ethyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea

Cat. No.: B14568764
CAS No.: 61310-19-8
M. Wt: 243.26 g/mol
InChI Key: CLYZVOZARZHKGC-UHFFFAOYSA-N
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Description

Urea, N-ethyl-N’-[2-(3-pyridinyl)-4-pyrimidinyl]- is a compound that belongs to the class of N-substituted ureas. This compound features a unique structure that includes both pyridine and pyrimidine rings, making it an interesting subject for various scientific studies. The presence of these heterocyclic rings contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-substituted ureas, including Urea, N-ethyl-N’-[2-(3-pyridinyl)-4-pyrimidinyl]-, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of an appropriate amine with phosgene can generate the desired isocyanate, which then reacts with another amine to form the N-substituted urea .

Industrial Production Methods

Industrial production of N-substituted ureas often focuses on resource-efficient and environmentally friendly processes. A notable method involves the use of potassium isocyanate in water, which allows for the synthesis of N-substituted ureas without the need for organic co-solvents . This method is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Urea, N-ethyl-N’-[2-(3-pyridinyl)-4-pyrimidinyl]- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization: The presence of pyridine and pyrimidine rings allows for cyclization reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Isocyanates and Carbamoyl Chlorides: For nucleophilic substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various N-substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Urea, N-ethyl-N’-[2-(3-pyridinyl)-4-pyrimidinyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Urea, N-ethyl-N’-[2-(3-pyridinyl)-4-pyrimidinyl]- involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The presence of pyridine and pyrimidine rings allows it to form hydrogen bonds and other interactions with target molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Urea, N-ethyl-N’-[2-(3-pyridinyl)-4-pyrimidinyl]- is unique due to its specific substitution pattern and the combination of pyridine and pyrimidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

61310-19-8

Molecular Formula

C12H13N5O

Molecular Weight

243.26 g/mol

IUPAC Name

1-ethyl-3-(2-pyridin-3-ylpyrimidin-4-yl)urea

InChI

InChI=1S/C12H13N5O/c1-2-14-12(18)17-10-5-7-15-11(16-10)9-4-3-6-13-8-9/h3-8H,2H2,1H3,(H2,14,15,16,17,18)

InChI Key

CLYZVOZARZHKGC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=NC(=NC=C1)C2=CN=CC=C2

Origin of Product

United States

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